3'-DMTr-dA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Dimethoxytrityl-deoxyadenosine (3’-DMTr-dA) is a modified nucleoside used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where the 3’-hydroxyl group is protected by a dimethoxytrityl (DMTr) group. This protection is crucial during the synthesis of oligonucleotides to prevent unwanted reactions at the 3’-hydroxyl site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-DMTr-dA typically involves the protection of the 3’-hydroxyl group of deoxyadenosine with a dimethoxytrityl chloride (DMTr-Cl) reagent. The reaction is carried out in the presence of a base such as pyridine. The general reaction scheme is as follows:
- Dissolve deoxyadenosine in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add dimethoxytrityl chloride (DMTr-Cl) and a base such as pyridine.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using chromatographic techniques to obtain 3’-DMTr-dA in high yield .
Industrial Production Methods
In an industrial setting, the synthesis of 3’-DMTr-dA follows similar principles but is scaled up to accommodate larger quantities. Automated synthesizers and continuous flow reactors are often employed to ensure consistent quality and yield. The use of solid-phase synthesis techniques, where the nucleoside is attached to a solid support, allows for efficient and rapid production of oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
3’-DMTr-dA undergoes several types of chemical reactions, primarily focused on the removal of the DMTr protecting group and subsequent incorporation into oligonucleotides:
Deprotection: The DMTr group can be removed under acidic conditions, typically using dichloroacetic acid or trichloroacetic acid in an organic solvent.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid or trichloroacetic acid in dichloromethane.
Coupling: Phosphoramidite reagents in the presence of an activator such as tetrazole.
Major Products Formed
The primary product formed from these reactions is the desired oligonucleotide sequence, which can be further modified or used in various applications .
Scientific Research Applications
3’-DMTr-dA is widely used in the field of oligonucleotide synthesis, which has numerous applications in scientific research:
Chemistry: Used in the synthesis of DNA and RNA analogs for studying nucleic acid chemistry.
Biology: Employed in the creation of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Utilized in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic purposes.
Industry: Applied in the production of diagnostic assays and gene synthesis
Mechanism of Action
The primary function of 3’-DMTr-dA is to serve as a building block in the synthesis of oligonucleotides. The DMTr group protects the 3’-hydroxyl group during the synthesis process, preventing unwanted side reactions. Once the oligonucleotide synthesis is complete, the DMTr group is removed under acidic conditions, allowing the nucleoside to participate in further reactions or hybridize with complementary nucleic acid sequences .
Comparison with Similar Compounds
3’-DMTr-dA is similar to other protected nucleosides used in oligonucleotide synthesis, such as:
- 3’-Dimethoxytrityl-deoxycytidine (3’-DMTr-dC)
- 3’-Dimethoxytrityl-deoxyguanosine (3’-DMTr-dG)
- 3’-Dimethoxytrityl-thymidine (3’-DMTr-T)
Uniqueness
The uniqueness of 3’-DMTr-dA lies in its specific application for protecting the 3’-hydroxyl group of deoxyadenosine. This protection is essential for the selective synthesis of oligonucleotides, ensuring high fidelity and yield in the final product .
Properties
Molecular Formula |
C47H52N7O7P |
---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |
InChI Key |
JMABKCCHUAJFJE-PVYRJWNMSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.